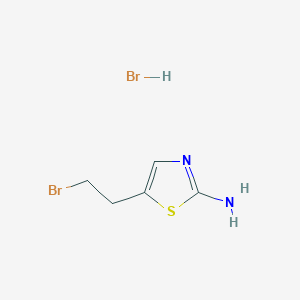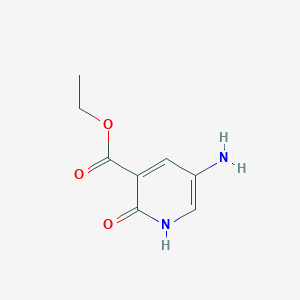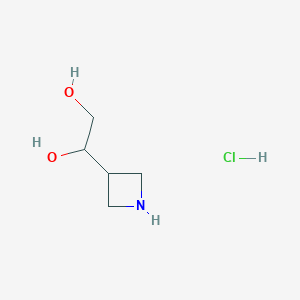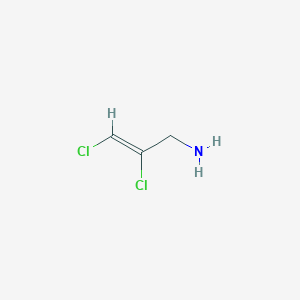
2,3-Dichloroprop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloroprop-2-en-1-amine is an organic compound with the molecular formula C3H5Cl2N. It is characterized by the presence of two chlorine atoms and an amine group attached to a propene backbone. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroprop-2-en-1-amine typically involves the reaction of 2,3-dichloropropene with ammonia or an amine under controlled conditions. One common method includes the use of 1,2,3-trichloropropane as a starting material, which undergoes dehydrochlorination in the presence of a base such as sodium hydroxide to form 2,3-dichloropropene. This intermediate is then reacted with ammonia to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the continuous addition of reactants and catalysts, such as triethylbenzylammonium chloride, to a reaction mixture, followed by the controlled addition of liquid caustic soda. This method enhances safety and efficiency while minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloroprop-2-en-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
Dehydrochlorination: The removal of hydrogen chloride to form allenes or other unsaturated compounds.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Dehydrochlorination: Strong bases such as potassium tert-butoxide.
Addition Reactions: Nucleophiles like hydrazine hydrate in the presence of potassium hydroxide.
Major Products:
Nucleophilic Substitution: Products include substituted amines or alcohols.
Dehydrochlorination: Formation of allenes or other unsaturated hydrocarbons.
Addition Reactions: Complex molecules with multiple functional groups.
Scientific Research Applications
2,3-Dichloroprop-2-en-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloroprop-2-en-1-amine involves its interaction with nucleophiles, leading to the formation of various products through substitution and addition reactions. The compound’s reactivity is influenced by the presence of electron-withdrawing chlorine atoms, which make the carbon atoms more susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications to create complex molecules .
Comparison with Similar Compounds
2,3-Dichloropropene: Shares a similar structure but lacks the amine group.
2,3-Dichloropropanol: Contains hydroxyl groups instead of an amine.
2,3-Dichloropropane: Saturated version with no double bonds or amine group.
Uniqueness: 2,3-Dichloroprop-2-en-1-amine is unique due to the presence of both chlorine atoms and an amine group on a propene backbone. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C3H5Cl2N |
|---|---|
Molecular Weight |
125.98 g/mol |
IUPAC Name |
(Z)-2,3-dichloroprop-2-en-1-amine |
InChI |
InChI=1S/C3H5Cl2N/c4-1-3(5)2-6/h1H,2,6H2/b3-1- |
InChI Key |
ZBQLNGPKALTYHE-IWQZZHSRSA-N |
Isomeric SMILES |
C(/C(=C/Cl)/Cl)N |
Canonical SMILES |
C(C(=CCl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


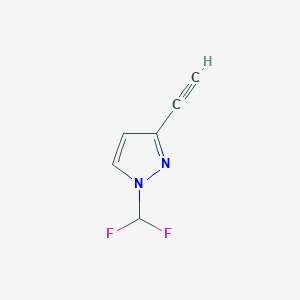
![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride](/img/structure/B13516950.png)
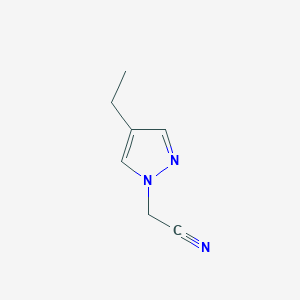
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13516957.png)
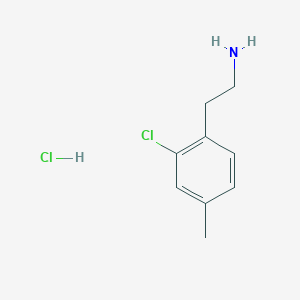
![rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans](/img/structure/B13516975.png)

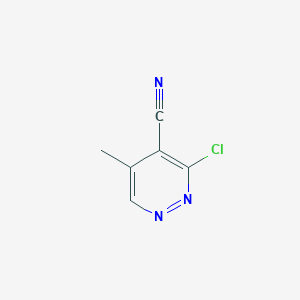
![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
![4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)

